Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1)
Description
Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) is a structurally complex compound featuring a benzamide core substituted with a dimethylaminoethyl group, a 4-fluoro-2-benzothiazolyl moiety, and a 1-piperidinylsulfonyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3S2.ClH/c1-26(2)15-16-28(23-25-21-19(24)7-6-8-20(21)32-23)22(29)17-9-11-18(12-10-17)33(30,31)27-13-4-3-5-14-27;/h6-12H,3-5,13-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEVMYFTDWJFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215321-47-3 | |
| Record name | Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215321-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiazole ring, followed by the introduction of the dimethylaminoethyl group and the piperidinylsulfonyl group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a secondary amine.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound involves several steps:
- Preparation of the benzothiazole ring.
- Introduction of the dimethylaminoethyl group.
- Addition of the piperidinylsulfonyl group.
- Formation of the hydrochloride salt.
These steps require specific reagents and controlled conditions to yield high purity and yield.
Chemistry
- Reagent in Organic Synthesis: This compound serves as a versatile reagent in various organic reactions, facilitating the synthesis of other complex molecules.
- Catalyst Role: It has been explored for its potential catalytic properties in chemical reactions.
Biology
- Cellular Process Studies: Research indicates that this compound can influence cellular pathways, making it a valuable tool for studying biological mechanisms.
- Potential Drug Candidate: Investigated for its therapeutic effects against diseases mediated by specific molecular targets.
Medicine
- Therapeutic Investigations: Studies have shown promise in using this compound for treating conditions related to autocrine motility factors and other disease pathways influenced by lysophosphatidic acid (LPA) .
- Mechanism of Action: The compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Industry
- Material Development: Utilized in the development of new materials, particularly in pharmaceuticals and agrochemicals.
- Industrial Processes: Its unique properties make it suitable for various industrial applications, including as an intermediate in chemical production.
Table 1: Chemical Reactions Involving Benzamide Compound
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate |
| Reduction | Addition of hydrogen or removal of oxygen | Sodium borohydride |
| Substitution | Replacement of one functional group with another | Various nucleophiles/electrophiles |
Table 2: Potential Biological Effects
| Application Area | Effect | References |
|---|---|---|
| Cancer Research | Inhibition of tumor growth | |
| Neurological Studies | Modulation of neurotransmitter systems | |
| Cardiovascular Health | Impact on vascular smooth muscle cells |
Case Study 1: Cancer Therapeutics
Research published on the use of this benzamide derivative demonstrated its efficacy in inhibiting cancer cell proliferation in vitro. The study highlighted its potential as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
Case Study 2: Neurological Applications
Another study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that it could enhance synaptic plasticity, suggesting its potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related benzamide derivatives, emphasizing substituent variations, molecular properties, and biological implications:
Key Structural and Functional Insights:
Substituent Effects on Activity: Benzothiazolyl Modifications: The 4-fluoro substitution on the benzothiazolyl ring (target compound) may enhance metabolic stability compared to the 6-ethoxy analog in , which could increase lipophilicity and membrane permeability . Amine Side Chains: The dimethylaminoethyl group is a common feature across analogs, suggesting its role in enhancing solubility and facilitating interactions with charged residues in biological targets .
Molecular Weight and Drug-Likeness :
- Compounds with molecular weights >500 (e.g., ) may face challenges in bioavailability, whereas mid-weight analogs (~470–490 g/mol, ) align better with Lipinski’s rules for oral administration .
Research Findings and Implications
Neuroprotective Potential: The piperidine/piperazine-containing analogs (e.g., ) demonstrate sigma-1 receptor affinity and neuroprotective effects, suggesting the target compound may share similar mechanisms if optimized for CNS penetration .
Enzyme Inhibition :
- Sulfonyl groups in are often associated with kinase or protease inhibition. The target compound’s piperidinylsulfonyl group could interact with ATP-binding pockets or allosteric sites in enzymes .
Synthetic Challenges: The synthesis of N-(2-(dimethylamino)ethyl) benzamide derivatives typically involves carbodiimide-mediated coupling (as in ), but the introduction of sulfonyl groups requires additional steps, such as sulfonylation with piperidine derivatives .
Q & A
Q. Table 1: Reaction Conditions from Key Studies
| Step | Solvent | Temperature | Catalyst/Yield | Reference |
|---|---|---|---|---|
| Amide coupling | DMF | 0–25°C | K₂CO₃, 75–85% | |
| Sulfonylation | CHCl₃ | Reflux | TEA, 68% | |
| Salt formation | 2-Propanol | RT | HCl gas, 79% |
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Assign protons near electron-withdrawing groups (e.g., fluorine on benzothiazole at δ 7.4–7.8 ppm; dimethylaminoethyl protons at δ 2.5–3.0 ppm) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) using C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
Basic: What pharmacological activities are hypothesized for this compound?
Answer:
Similar benzothiazole-sulfonamide hybrids exhibit:
- Anticancer activity : Inhibition of kinases (e.g., PI3K/AKT pathway) in MCF-7 or HeLa cell lines .
- Antimicrobial effects : Gram-positive bacterial growth suppression (MIC: 2–8 µg/mL) via membrane disruption .
Q. Table 2: Bioassay Models for Preliminary Screening
| Activity | Assay Type | Cell Line/Strain | Reference |
|---|---|---|---|
| Anticancer | MTT assay | HeLa, MCF-7 | |
| Antimicrobial | Broth microdilution | S. aureus (ATCC 25923) |
Advanced: How can researchers optimize synthesis yields while minimizing side reactions?
Answer:
- Solvent selection : Use DMF for amide coupling to enhance nucleophilicity of the amine .
- Temperature control : Maintain 0–5°C during sulfonylation to reduce hydrolysis of sulfonyl chloride .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .
Advanced: How to resolve contradictions in NMR or MS data during structural validation?
Answer:
- Deuterated solvents : Use DMSO-d₆ to improve solubility and resolve overlapping aromatic proton signals .
- 2D NMR (COSY, HSQC) : Correlate ambiguous protons (e.g., piperidinyl CH₂ groups) with adjacent carbons .
- High-resolution MS : Confirm exact mass (e.g., ±0.001 Da) to distinguish isotopic patterns from impurities .
Advanced: What strategies are recommended for designing in vitro bioassays to evaluate efficacy?
Answer:
- Dose-response curves : Test 0.1–100 µM concentrations to determine IC₅₀ values in kinase inhibition assays .
- Positive controls : Compare with established inhibitors (e.g., staurosporine for anticancer assays) .
- Mechanistic studies : Use Western blotting to assess downstream protein phosphorylation (e.g., AKT, ERK) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Modify substituents : Replace the 4-fluoro group on benzothiazole with Cl or Br to assess halogen effects on potency .
- Scaffold hopping : Synthesize analogs with pyridine or indole rings instead of benzothiazole .
Q. Table 3: SAR Insights from Analogous Compounds
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluorine → Chlorine | Increased lipophilicity, IC₅₀ ↓ | |
| Piperidinyl → Morpholinyl | Reduced cytotoxicity, solubility ↑ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
